2-bromo-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-bromo-N-(2,4-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO3 It is a brominated derivative of acetamide, featuring a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide typically involves the bromination of N-(2,4-dimethoxyphenyl)acetamide. One common method includes the reaction of N-(2,4-dimethoxyphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of the acetamide group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can lead to different functionalized derivatives.
Scientific Research Applications
2-bromo-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-methoxyphenyl)acetamide
- 2-bromo-N-(2,5-dimethoxyphenyl)acetamide
- 2-bromo-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-bromo-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of both bromine and two methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-Bromo-N-(2,4-dimethoxyphenyl)acetamide is a halogenated N,2-diarylacetamide that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C11H12BrN O2 and a molecular weight of 274.11 g/mol, this compound features a bromine atom at the 2-position of the acetamide group and two methoxy groups located at the 2 and 4 positions of the phenyl ring. This unique structural arrangement contributes to its distinctive chemical properties and potential pharmacological effects.
Antibacterial and Antifungal Properties
Preliminary studies indicate that this compound exhibits notable antibacterial and antifungal activities . Its structural similarity to other bioactive compounds may play a role in its pharmacological effects. Specific assays have shown that it may inhibit certain bacterial strains, although comprehensive studies are necessary to fully understand its mechanisms of action and therapeutic potential.
Interaction with Biological Targets
Research has focused on the interaction of this compound with various biological targets. Preliminary data suggest that it may bind to specific enzymes or receptors involved in bacterial growth inhibition. Molecular docking simulations could provide insights into its binding mechanisms and optimize its pharmacological profile.
Synthesis and Structural Analysis
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions facilitated by the presence of the bromine atom. The acetamide functional group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Crystal Structure
The crystal structure of this compound has been reported, revealing that molecules are linked through N-H…O and C-H…π(arene) hydrogen bonds, forming chains of rings in the solid state. This structural information is crucial for understanding its reactivity and potential interactions with biological targets.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights how variations in substituents can influence both chemical reactivity and biological activity. The following table summarizes some related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-bromo-N-(2,4-dichlorophenyl)acetamide | Halogenated arylacetamide | Contains chlorine instead of methoxy groups |
N-(2-chlorophenyl)acetamide | Arylacetamide without halogen at N | Lacks halogen substitution on the phenyl ring |
N-(4-chloro-3-methylphenyl)acetamide | Halogenated arylacetamide | Different substitution pattern on the phenyl ring |
The presence of methoxy groups in this compound may enhance its solubility and bioavailability compared to other compounds.
Properties
IUPAC Name |
2-bromo-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEGXQQLPNQOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CBr)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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